molecular formula C16H25N3O2 B11804083 tert-Butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate

tert-Butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate

Cat. No.: B11804083
M. Wt: 291.39 g/mol
InChI Key: DFYONJVFAHCAAH-UHFFFAOYSA-N
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Description

tert-Butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate is a synthetic organic compound with the molecular formula C16H25N3O2 It is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

tert-Butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The pyridine and pyrrolidine moieties allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate is unique due to the combination of its tert-butyl carbamate group and the pyrrolidine-substituted pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl N-[(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C16H25N3O2/c1-12-9-14(19-7-5-6-8-19)17-10-13(12)11-18-15(20)21-16(2,3)4/h9-10H,5-8,11H2,1-4H3,(H,18,20)

InChI Key

DFYONJVFAHCAAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCCC2

Origin of Product

United States

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